molecular formula C22H21ClFN5OS B2388355 5-((3-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-46-5

5-((3-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2388355
CAS No.: 851969-46-5
M. Wt: 457.95
InChI Key: BTBPTKJDMAUCOI-UHFFFAOYSA-N
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Description

5-((3-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a chemical compound with the molecular formula C22H21ClFN5OS and is provided for research purposes . This complex molecule features a 1,2,4-triazole moiety fused to a thiazole ring, a structural class known for a wide spectrum of significant biological activities. Compounds containing the 1,2,4-triazole nucleus have been extensively studied and reported to exhibit antibacterial, antifungal, antitubercular, anticancer, anti-inflammatory, and anticonvulsant properties, making them a valuable scaffold in medicinal chemistry research . The presence of a piperazine ring substituted with chlorophenyl and fluorophenyl groups in its structure is a feature shared with other biologically active molecules that interact with various neurological targets . Researchers can explore this compound's potential applications and mechanism of action in developing novel therapeutic agents. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

5-[(3-chlorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN5OS/c1-14-25-22-29(26-14)21(30)20(31-22)19(15-5-4-6-16(23)13-15)28-11-9-27(10-12-28)18-8-3-2-7-17(18)24/h2-8,13,19,30H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBPTKJDMAUCOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)C5=CC=CC=C5F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((3-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule with significant potential in pharmacological applications. Its molecular formula is C22H21ClFN5OSC_{22}H_{21}ClFN_5OS with a molecular weight of 457.95 g/mol. This compound has been studied for its biological activity, particularly in the context of neuropharmacology and as a potential therapeutic agent.

Chemical Structure and Properties

The chemical structure of this compound includes multiple functional groups that contribute to its biological activity. The presence of a piperazine moiety is notable, as piperazine derivatives are often associated with various pharmacological effects.

PropertyValue
Molecular FormulaC22H21ClFN5OS
Molecular Weight457.95 g/mol
IUPAC Name5-[(3-chlorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
CAS Number851969-46-5

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

  • Antidepressant Effects : Preliminary studies suggest that the compound may have antidepressant-like effects due to its interaction with serotonin receptors. Piperazine derivatives are known for their ability to modulate serotonin pathways, which are crucial in mood regulation.
  • Neuroprotective Properties : The thiazolo-triazole structure may confer neuroprotective effects, potentially through antioxidant mechanisms or modulation of neuroinflammatory pathways.
  • Antitumor Activity : Some studies have reported that compounds with similar structural frameworks exhibit cytotoxic effects against various cancer cell lines. Further research is needed to explore the specific antitumor mechanisms of this compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives:

  • Study on Serotonin Receptor Modulation : A study published in the Journal of Medicinal Chemistry highlighted that piperazine derivatives could effectively bind to serotonin receptors, leading to enhanced mood-regulating effects .
  • Neuroprotection in Animal Models : Research conducted on animal models indicated that thiazolo-triazole compounds could reduce oxidative stress markers in brain tissues, suggesting potential neuroprotective effects .
  • Cytotoxicity Against Cancer Cells : A recent investigation demonstrated that compounds featuring similar thiazole and triazole rings exhibited significant cytotoxicity against human breast cancer cells (MCF-7), indicating possible therapeutic applications in oncology .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 4-(2-fluorophenyl)piperazine group likely improves receptor-binding selectivity compared to 4-ethyl or 4-chlorophenyl analogues due to fluorine’s electronegativity and moderate lipophilicity .
  • Ethyl/methoxy substitutions (e.g., in and ) may reduce metabolic stability compared to the target’s methyl and fluorophenyl groups.

Physicochemical Properties

Property Target Compound Ethylpiperazine Analogue Methoxyphenyl Analogue
Molecular Weight ~530 g/mol ~518 g/mol ~570 g/mol
Lipophilicity (LogP) Estimated 3.8–4.2* Higher (4.5–5.0) due to ethyl groups Lower (3.0–3.5) due to methoxy
Solubility Moderate (DMF-soluble) Low (alkyl groups reduce polarity) High (polar substituents enhance)
Crystallinity Likely triclinic (P̄1 symmetry) Similar to target Triclinic/monoclinic possible

*Predicted using fragment-based methods.

Molecular Docking and ADME Predictions

  • Molecular Docking : Triazole-thiazole hybrids (e.g., ) show affinity for CYP450 enzymes and neurotransmitter receptors. The target’s fluorophenyl group may enhance binding to serotonin 5-HT2A receptors via halogen bonding .
  • ADME :
    • Absorption : Moderate oral bioavailability due to balanced LogP (~4.0).
    • Metabolism : Piperazine and fluorophenyl groups may slow hepatic oxidation compared to ethyl/methoxy analogues .
    • Excretion : Likely renal/biliary, with triazole metabolites observed in .

Q & A

Q. Critical conditions :

  • Solvents: Dimethylformamide (DMF) or chloroform for solubility .
  • Catalysts: Triethylamine (TEA) for pH control during cyclization .
  • Temperature: 70–80°C for optimal reaction rates .

Q. Table 1: Representative Synthesis Steps

StepReaction TypeKey Reagents/ConditionsYield (%)
1CyclizationThiosemicarbazide, α-haloketone, TEA in DMF65–75
2Mannich reaction3-Chlorobenzaldehyde, piperazine derivative, HCl catalyst50–60
3PurificationColumn chromatography (silica gel, ethyl acetate/hexane)>95% purity

Basic: How is the molecular structure confirmed?

Answer:
Structural characterization employs:

  • NMR spectroscopy :
    • 1^1H NMR identifies protons on aromatic rings (δ 6.8–7.5 ppm) and piperazine (δ 2.5–3.5 ppm) .
    • 13^{13}C NMR confirms carbonyl (C=O, δ 165–170 ppm) and thiazole carbons (δ 110–120 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 510.0 [M+H]+^+) .
  • X-ray crystallography : Resolves stereochemistry of the methylthiazole-triazole fused system .

Advanced: How to address contradictions in reported biological activity data?

Answer:
Discrepancies often arise from:

  • Assay variability : Use standardized protocols (e.g., MIC for antimicrobial activity, IC50_{50} for anticancer assays) .
  • Purity thresholds : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting results .
  • Structural analogs : Compare activity of derivatives (e.g., replacing 2-fluorophenyl with 4-fluorophenyl) to isolate substituent effects .

Q. Table 2: Biological Activity Variations

StudyTarget ActivityIC50_{50} (μM)Key Variable
A Anticancer (HeLa)12.5 ± 1.2Piperazine substituent (2-F vs. 4-F)
B Antimicrobial (E. coli)25.0 ± 3.1Solubility in DMSO vs. saline

Advanced: How to optimize reaction yields for large-scale synthesis?

Answer:

  • Design of Experiments (DoE) : Vary temperature (60–100°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (1–5% TEA) to identify optimal conditions .
  • Microwave-assisted synthesis : Reduces reaction time for cyclization steps (30 min vs. 6 hr conventional) .
  • Workup optimization : Use aqueous/organic biphasic extraction to isolate intermediates efficiently .

Key finding : Increasing TEA to 3% in cyclization improves yield by 15% without side-product formation .

Advanced: What strategies are used for structure-activity relationship (SAR) studies?

Answer:

  • Substituent modification :
    • Replace 3-chlorophenyl with 3,4-dichlorophenyl to enhance lipophilicity .
    • Substitute piperazine with morpholine to alter receptor binding .
  • Computational modeling :
    • Docking studies (AutoDock Vina) predict interactions with serotonin receptors (5-HT1A_{1A}) .
    • DFT calculations optimize electronic effects of fluorine substituents .
  • In vitro assays : Test derivatives against kinase panels (e.g., EGFR, VEGFR2) to identify selectivity .

Advanced: How to resolve challenges in solubility for in vivo studies?

Answer:

  • Co-solvent systems : Use Cremophor EL/ethanol (1:1) for intravenous administration .
  • Prodrug design : Introduce phosphate esters at the hydroxyl group to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

Note : Solubility in PBS is <0.1 mg/mL, necessitating formulation strategies .

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